molecular formula C6H12O3 B146720 2,5-Dimethoxytetrahydrofuran CAS No. 696-59-3

2,5-Dimethoxytetrahydrofuran

Cat. No.: B146720
CAS No.: 696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
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Description

Preparation Methods

2,5-Dimethoxytetrahydrofuran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst . This reaction typically occurs under reflux conditions, and the product is purified through distillation.

In industrial settings, this compound is produced by the Clauson-Kaas reaction, which involves the condensation of tetrahydrofuran with methanol in the presence of an acid catalyst such as sulfuric acid . This method is efficient and yields high-purity product suitable for various applications.

Chemical Reactions Analysis

2,5-Dimethoxytetrahydrofuran undergoes several types of chemical reactions, including:

Common reagents used in these reactions include primary amines, sulfuric acid, and acetic acid. The major products formed from these reactions are N-substituted pyrroles and other tetrahydrofuran derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

2,5-dimethoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-7-5-3-4-6(8-2)9-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFISDBXSWQMOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862378
Record name Furan, tetrahydro-2,5-dimethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-59-3
Record name 2,5-Dimethoxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-59-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name 2,5-Dimethoxytetrahydrofuran
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Furan, tetrahydro-2,5-dimethoxy-
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Record name Tetrahydro-2,5-dimethoxyfuran
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Synthesis routes and methods I

Procedure details

5.0 g (31.4 mmols) of 4-pyrrolyl-(1)-phenol, 11.6 g (9.9 ml) of epichlorohydrin and 0.1 ml of piperidine are heated for 6 hours under reflux. Instead of the piperidine, a small amount of potassium carbonate and acetonitrile can also be used. The excess epichlorohydrin is then distilled off and the residue is distilled at 160° C and 0.05 mm Hg. The resulting 1-[4-pyrrolyl-(1)-phenoxy]-2,3-epoxy-propane can be used further direct. The 4-pyrrolyl-(1)-phenol used can, in turn, be obtained from p-aminophenol and 2,5-dimethoxy-tetrahydrofurane in glacial acetic acid.
[Compound]
Name
4-pyrrolyl-(1)-phenol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

After 1 F/mol of furan, the GC-percentage by area of furan had been reduced from 22.7 to 16.9%, and the GC-percentage by area of 2,5-dimethoxydihydrofuran remained at 30%. At the same time, 3.3% of 2,5-dimethoxytetrahydrofuran were formed.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
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reactant
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Name
2,5-dimethoxydihydrofuran
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

After 1 F/mol of furan, the GC-percent by area of furan had been reduced from 22.7% to 17.8%, while the proportion of dimethoxydihydrofuran remained constant at 31 percent by area. At the same time, 0.9% of 2,5-dimethoxytetrahydrofuran was formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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Name
dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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